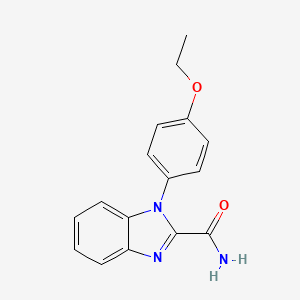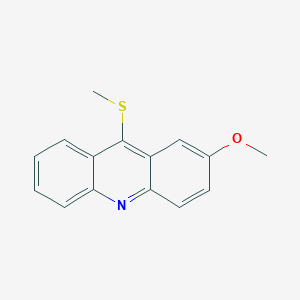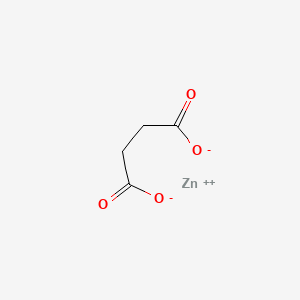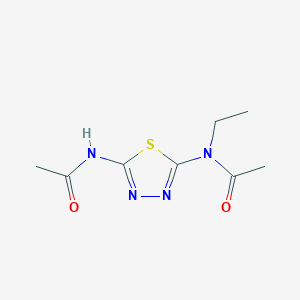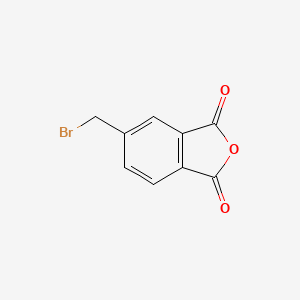![molecular formula C45H27F3O6 B12929514 1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)
1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone): is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzene-1,3,5-triyltris(oxy)benzene: This intermediate is synthesized by reacting benzene-1,3,5-triol with benzene-4,1-diyl chloride under basic conditions.
Attachment of 4-Fluorophenyl Groups: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone): has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone) depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their function. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-chlorophenyl)methanone)
- ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-bromophenyl)methanone)
Uniqueness
- The presence of fluorine atoms in ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone) imparts unique electronic properties, making it distinct from its chloro- and bromo- counterparts.
- Fluorine atoms can enhance the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science.
Propriétés
Formule moléculaire |
C45H27F3O6 |
|---|---|
Poids moléculaire |
720.7 g/mol |
Nom IUPAC |
[4-[3,5-bis[4-(4-fluorobenzoyl)phenoxy]phenoxy]phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C45H27F3O6/c46-34-13-1-28(2-14-34)43(49)31-7-19-37(20-8-31)52-40-25-41(53-38-21-9-32(10-22-38)44(50)29-3-15-35(47)16-4-29)27-42(26-40)54-39-23-11-33(12-24-39)45(51)30-5-17-36(48)18-6-30/h1-27H |
Clé InChI |
STTMRXSVMOYFNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC3=CC(=CC(=C3)OC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F)OC6=CC=C(C=C6)C(=O)C7=CC=C(C=C7)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


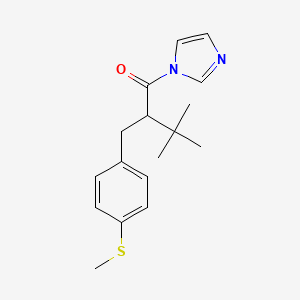
![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)

![12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929469.png)
![6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B12929472.png)
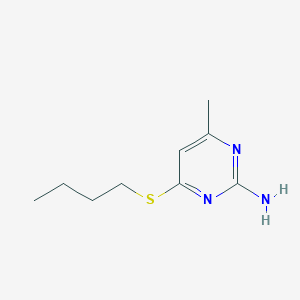
![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)
